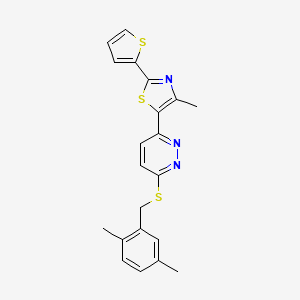

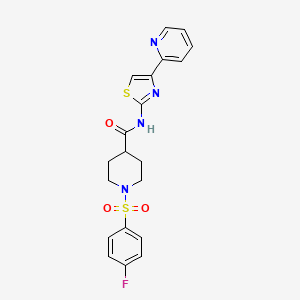

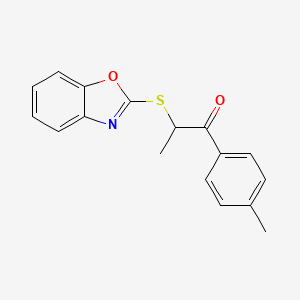

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinoxalin-2-ylthio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinoxalin-2-ylthio)ethanone, also known as TFMPP or 1-(3-trifluoromethylphenyl)piperazine, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP was initially developed as an antidepressant drug, but it was later found to have psychoactive effects. TFMPP is commonly used as a recreational drug due to its ability to induce euphoria, altered perception, and hallucinations. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimycobacterial Applications

Research has explored derivatives of N-substituted piperazinyl quinolones for their potential as antibacterial and antimycobacterial agents. A study by Gurunani et al. (2022) synthesized derivatives from the fluoroquinolone class, showing moderate activity against Gram-positive bacteria and lesser activity against Gram-negative bacteria. Some derivatives exhibited specific antibacterial and antimycobacterial activities, suggesting the potential for further investigation into their clinical applications Gulshan Gurunani, K. Agrawal, Sheelpriya R. Walde, A. Ittadwar, 2022.

Electrochemical Synthesis Applications

The electrochemical synthesis of phenylpiperazine derivatives has been demonstrated as a facile and environmentally friendly method. Nematollahi and Amani (2011) outlined a process for synthesizing new phenylpiperazine derivatives through electrochemical oxidation, showcasing an innovative approach to creating compounds with potential utility in various chemical and pharmaceutical applications D. Nematollahi, A. Amani, 2011.

Anticancer Activity

Compounds with quinoxalinyl-piperazine structures have been investigated for their anticancer properties. Lee et al. (2010) synthesized a library of quinoxalinyl-piperazine compounds, identifying several with potent inhibitory effects on the proliferation of human cancer cells. One particular fluoro quinoxalinyl-piperazine derivative demonstrated significant growth inhibition and synergistic cytotoxic effects when combined with known cancer drugs, indicating a promising avenue for developing new anticancer therapies Y. Lee, Y. Gong, Heejeong Yoon, C. Ahn, Moon-Kook Jeon, J. Kong, 2010.

Novel Synthesis Methods

Innovative synthesis methods for creating derivatives of piperazinyl quinolones and related compounds have been a focal point of research. For example, practical synthesis techniques for creating iminochlorothioformates, which are then used to synthesize novel heterocyclic compounds, have been developed. Such methods open up new pathways for producing compounds with potential pharmaceutical applications, illustrating the versatility and significance of research in this area D. Chu, A. Claiborne, 1991.

Eigenschaften

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-quinoxalin-2-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4OS/c21-15-5-7-16(8-6-15)24-9-11-25(12-10-24)20(26)14-27-19-13-22-17-3-1-2-4-18(17)23-19/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFBKVJKZYCXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2515089.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)